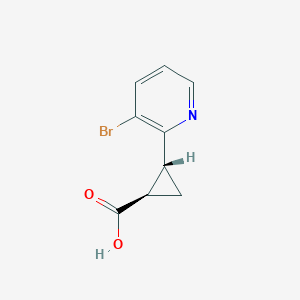

(1R,2R)-2-(3-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid

Description

(1R,2R)-2-(3-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a pyridine ring substituted with bromine at the 3-position. The cyclopropane ring introduces significant steric strain, while the bromopyridinyl moiety provides electronic and steric diversity.

Properties

IUPAC Name |

(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-7-2-1-3-11-8(7)5-4-6(5)9(12)13/h1-3,5-6H,4H2,(H,12,13)/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKSIKNEPDAXBL-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,2R)-2-(3-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with the CAS number 2227891-44-1. Its molecular formula is and it has a molecular weight of approximately 242.07 g/mol. This compound has attracted interest in various fields due to its potential biological activities.

The biological activity of (1R,2R)-2-(3-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid is largely attributed to its structural features that allow it to interact with biological targets. The presence of the bromopyridine moiety is significant as it can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that compounds containing bromopyridine derivatives exhibit notable antimicrobial properties. A study highlighted that related compounds demonstrated activity against various bacterial strains, suggesting that (1R,2R)-2-(3-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid might also possess similar antimicrobial effects .

Case Studies

- Antimycobacterial Activity : In a systematic investigation of N-heterocyclic compounds, including those similar to (1R,2R)-2-(3-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid, researchers reported promising anti-mycobacterial activity. The study emphasized the importance of structural modifications in enhancing biological efficacy .

- Structure–Activity Relationship (SAR) : Studies focusing on SAR have shown that modifications to the bromine substituent and the cyclopropane ring can significantly alter the biological activity of related compounds. For instance, variations in substituents at different positions on the pyridine ring have been linked to changes in potency against specific microbial targets .

Toxicity Profile

The compound has been classified with several hazard statements indicating potential risks:

This toxicity profile necessitates careful handling and consideration in therapeutic applications.

Data Table: Biological Activities and Properties

| Property/Activity | Observation/Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 242.07 g/mol |

| Antimicrobial Activity | Potentially active against various bacteria |

| Toxicity | Harmful if swallowed; causes skin irritation |

| Structure–Activity Relationship Insights | Modifications can enhance efficacy |

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally related cyclopropane carboxylic acids with variations in aromatic/heteroaromatic substituents (Table 1):

*Calculated molar mass based on molecular formula.

Key Structural Insights :

- Chlorine in the 3-Bromo-4-chloro analog () may further stabilize the molecule through steric hindrance .

- Heteroaromatic vs. Aromatic Rings : The pyridine ring in the target compound introduces nitrogen-based basicity and hydrogen-bonding capability, distinguishing it from purely phenyl-based analogs (e.g., fluorophenyl in ). This could enhance solubility in polar solvents .

- Electron-Withdrawing Groups : The trifluoromethyl group () significantly lowers the pKa of the carboxylic acid compared to fluorine or bromine, altering reactivity in esterification or amidation reactions .

Physicochemical Properties

- Acidity : Fluorophenyl (pKa ≈ 4.56) and trifluoromethylphenyl analogs are more acidic than standard phenylcyclopropane carboxylic acids due to electron-withdrawing effects. The target compound’s pyridine ring (moderately electron-withdrawing) likely results in a pKa between 4.5–5.0, though experimental data is needed .

- Solubility : Pyridine-containing compounds often exhibit higher aqueous solubility than phenyl analogs due to nitrogen’s hydrogen-bonding capacity. However, bromine’s hydrophobicity may offset this .

- Thermal Stability: Cyclopropane rings are inherently strained, but substituents like trifluoromethyl () or cyano () may stabilize the molecule through resonance or inductive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.